molecular formula C11H14O4 B12601805 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one CAS No. 648416-52-8

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B12601805
CAS No.: 648416-52-8
M. Wt: 210.23 g/mol
InChI Key: LCYKTMOMPFBKGB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is a high-purity chemical compound offered for research and development purposes. It belongs to the propanone class of organic compounds, which features a ketone group and multiple oxygen-containing functional groups, including hydroxy and methoxy substituents. Compounds with similar hydroxy-methoxyphenyl propanone skeletons are investigated as building blocks in organic synthesis and as potential precursors for the development of pharmaceuticals and other fine chemicals . The presence of both hydrogen bond donor and acceptor groups on the molecule influences its physicochemical properties, such as solubility and metabolic stability, making it a molecule of interest in structure-activity relationship (SAR) studies . This product is intended for chemical analysis, in-vitro laboratory research, and non-therapeutic experimental applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can rely on the consistent quality of this compound for their critical work. For specific data regarding this compound's spectroscopic properties or custom synthesis requirements, please contact our technical support team.

Properties

CAS No.

648416-52-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O4/c1-15-10-5-3-2-4-9(10)11(14)8(6-12)7-13/h2-5,8,12-13H,6-7H2,1H3

InChI Key

LCYKTMOMPFBKGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable nucleophile, followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one 1-(2-methoxyphenyl), 2-(hydroxymethyl), 3-hydroxy C₁₂H₁₆O₅ 240.25 High polarity due to hydroxyl groups; potential lignin metabolite
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenyl)propan-1-one (Adlerone) 1-(3,4-dimethoxyphenyl), 3-hydroxy, 2-(2-methoxyphenyl) C₁₇H₁₈O₆ 318.32 Lignin oxidation product; lower solubility than parent due to methoxy groups
2-Methoxymethcathinone (2-MeOMC) 1-(2-methoxyphenyl), 2-(methylamino) C₁₁H₁₅NO₂ 193.24 Psychoactive stimulant; distinct mass spectral ions (e.g., m/z 194.1176)
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one 1-(4-methoxyphenyl), 2-(2-methoxyphenoxy), 3-hydroxy C₁₇H₁₈O₅ 302.32 Higher molecular weight; phenoxy group reduces hydrogen-bonding capacity
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one 1-(4-hydroxyphenyl), 3-(substituted phenyl), α,β-unsaturated ketone Variable Variable UV-active chalcone derivatives; used in organic synthesis

Functional Group Impact on Properties

  • Hydroxyl vs. Methoxy Groups: The hydroxyl groups in 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one enhance polarity and water solubility compared to methoxy-substituted analogs like Adlerone.
  • Methylamino vs. Hydroxymethyl: Cathinone derivatives (e.g., 2-MeOMC) with methylamino substituents exhibit psychoactive properties, unlike the target compound, which lacks nitrogen-based functional groups .

Pharmacological and Industrial Relevance

  • Lignin Chemistry : The target compound and Adlerone are intermediates in lignin degradation, with applications in biofuel research .
  • Psychoactive Substances: Unlike cathinones (e.g., 2-MeOMC), the target compound’s lack of a methylamino group precludes stimulant activity .

Biological Activity

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one, also known by its CAS number 648416-59-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is C12H16O5, with a molecular weight of approximately 240.252 g/mol. The compound features a hydroxymethyl group and a methoxyphenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H16O5
Molecular Weight240.252 g/mol
CAS Number648416-59-5

Anticancer Properties

Recent studies have highlighted the potential of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines.

  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through the activation of intrinsic pathways. This involves phosphatidylserine flipping, cytochrome c release, and caspase activation, leading to programmed cell death .
  • Inhibition of Cell Invasion : Studies suggest that related compounds can disrupt pathways involved in cell invasion, such as the FAK/Paxillin pathway, thereby reducing metastatic potential in tumor cells .
  • DNA Intercalation : Some analogs have demonstrated the ability to intercalate within DNA, forming adducts that may contribute to their cytotoxic effects .

Research Findings

Several studies have reported on the biological activity of compounds structurally related to 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one:

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this one have shown IC50 values ranging from 0.20 μM to over 10 μM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) .
  • Selectivity for Cancer Cells : Research indicates that these compounds exhibit preferential toxicity towards cancer cells compared to normal cells, suggesting a potential for reduced side effects in clinical applications .

Case Studies

In a notable case study involving a related compound, researchers found significant cytotoxic effects against several human cancer cell lines with IC50 values ranging from 4.53 μM to 16.79 μM. These findings underscore the importance of further investigating the biological activities of compounds like 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one for their therapeutic potential .

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